1-Acetyl-4-cyclopropylaminopiperidine
Overview
Description
1-Acetyl-4-cyclopropylaminopiperidine is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.27 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
The synthesis of 1-Acetyl-4-cyclopropylaminopiperidine typically involves the reaction of piperidine derivatives with cyclopropylamine and acetylating agents. One common synthetic route includes the following steps:
Formation of the intermediate: Piperidine is reacted with cyclopropylamine to form 4-cyclopropylaminopiperidine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
1-Acetyl-4-cyclopropylaminopiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the acetyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -10°C to 100°C. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-4-cyclopropylaminopiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: This compound is employed in studies investigating the interaction of piperidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-cyclopropylaminopiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The acetyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Acetyl-4-cyclopropylaminopiperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anticancer properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits anti-inflammatory and anticancer activities.
What sets this compound apart is its unique combination of the acetyl and cyclopropyl groups, which confer specific chemical and biological properties not found in other piperidine derivatives.
Properties
IUPAC Name |
1-[4-(cyclopropylamino)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-8(13)12-6-4-10(5-7-12)11-9-2-3-9/h9-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLJTPCIXGQHSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370635 | |
Record name | 1-[4-(Cyclopropylamino)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-46-5 | |
Record name | 1-[4-(Cyclopropylamino)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Acetyl-N-cyclopropylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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